molecular formula C18H13N3O3S B2839250 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1903484-83-2

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2839250
CAS No.: 1903484-83-2
M. Wt: 351.38
InChI Key: VIONVXMDIQBTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a thiophen-2-yl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a [6-(furan-2-yl)pyridin-3-yl]methyl moiety. This structure combines aromatic (furan, thiophene, pyridine) and heterocyclic (oxazole) elements, which may confer unique electronic and steric properties relevant to pharmacological or material science applications.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-18(14-9-16(24-21-14)17-4-2-8-25-17)20-11-12-5-6-13(19-10-12)15-3-1-7-23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIONVXMDIQBTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, such as furan, pyridine, thiophene, and isoxazole derivatives. These components are then linked through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions (e.g., temperature, solvent, catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium-based catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple heterocyclic rings could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with genetic processes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
  • Core Structure : Dihydropyridine (1,4,5,6-tetrahydropyridine) vs. 1,2-oxazole.
  • Substituents : Thiophen-3-yl (vs. thiophen-2-yl in the target compound), phenyl, and tosyl groups.
  • Key Data : Melting point (159–152°C), enantioselective synthesis via general F-step methodology, and characterization by NMR and IR spectroscopy.
  • Comparison : The dihydropyridine core in this compound may enhance conformational flexibility compared to the rigid oxazole ring in the target molecule. The thiophen-3-yl substituent could alter electronic interactions compared to the thiophen-2-yl group .
AZ331 and AZ257 Dihydropyridines ()
  • Core Structure : 1,4-Dihydropyridine.
  • Substituents :
    • AZ331 : 2-Methoxyphenyl, 4-methoxyphenyl, and furyl groups.
    • AZ257 : 4-Bromophenyl, furyl, and methyl groups.
  • Key Data : Structural emphasis on sulfur-containing (thioether) and electron-donating (methoxy) groups.
  • Comparison : Both compounds lack the oxazole-carboxamide motif but share furyl and aryl substituents. The bromophenyl group in AZ257 may increase steric bulk compared to the pyridinylmethyl group in the target compound .

Carboxamide Derivatives with Furan/Thiophene Substituents

C226-1789: N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide ()
  • Core Structure : 1,2-Oxazole (shared with the target compound).
  • Substituents : Furan-2-yl at position 5 and a 5-chloro-2-methoxyphenyl carboxamide group.
  • Comparison : The chloro-methoxyphenyl group in C226-1789 introduces electronegativity and lipophilicity, contrasting with the pyridinylmethyl group in the target compound. This difference could impact solubility and target binding .
Acyl Azide Derivatives ()
  • Core Structure : Furan-3-carboxamide with hydrazinyl or azide functional groups.
  • Substituents : Propan-2-ylcarbamoyl, phenyl, and methoxyphenyl groups.
  • Key Data : Focus on synthetic methodologies for acyl azide generation.
  • Comparison : These derivatives lack the oxazole-thiophene motif but highlight the versatility of furan-carboxamide scaffolds in synthetic chemistry .

Advanced Furopyridine Carboxamides

Fluorophenyl-Trifluoroethyl Furopyridine Carboxamide ()
  • Core Structure : Furo[2,3-b]pyridine.
  • Substituents: 4-Fluorophenyl, trifluoroethylamino, and 1,2,4-oxadiazolyl groups.
  • Comparison: The fused furopyridine core differs from the non-fused oxazole in the target compound. Fluorine and trifluoroethyl groups may enhance metabolic stability, a feature absent in the target molecule .

Biological Activity

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC15H13N3O2S
Molecular Weight299.35 g/mol
CAS Number2034314-81-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the compound's effects on human cancer cell lines, the following IC50 values were observed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)12.45
HeLa (Cervical Cancer)18.20

These results indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 cells, comparable to established chemotherapeutics like Doxorubicin.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells. This was evidenced by increased levels of cleaved caspase-3 and p53 expression.
  • Cell Cycle Arrest : The compound was shown to cause G0/G1 phase arrest in cancer cells, preventing their proliferation.
  • Inhibition of Key Signaling Pathways : Preliminary molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as PI3K and AKT, potentially inhibiting their activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound indicates that modifications to the oxazole ring and substituents on the pyridine and thiophene moieties significantly affect its biological activity. For instance, variations in the furan or thiophene substituents can enhance or diminish cytotoxic effects.

Q & A

Q. What are the key synthetic challenges in preparing N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation, cyclization, and amide bond formation. Key challenges include controlling regioselectivity in heterocyclic ring formation and avoiding side reactions during coupling steps. Optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent decomposition of the thiophene-oxazole intermediate .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve yields .
  • Catalysts : Employ Pd-mediated cross-coupling for pyridine-furan linkage .
  • Purification : Use flash chromatography followed by recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

Technique Purpose Key Parameters References
HPLC Purity assessmentC18 column, 1.0 mL/min flow, 30:70 acetonitrile/water
¹H/¹³C NMR Structural confirmationDMSO-d₆ solvent; monitor δ 7.2–8.5 ppm (aromatic protons)
HRMS Molecular formula validationESI+ mode, m/z calculated for C₁₈H₁₄N₃O₃S: 360.0754

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell-line specificity) or impurities in synthesized batches. Methodological solutions include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Batch consistency : Validate purity via HPLC and elemental analysis for each experimental replicate .

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize binding poses with ∆G ≤ -8.0 kcal/mol .
  • Pharmacophore modeling : Map the furan-thiophene-oxazole core as a hydrogen-bond acceptor and aromatic π-system .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

Modification Site Strategy Expected Impact References
Pyridine methyl group Replace with electron-withdrawing groups (e.g., -CF₃)Enhanced binding to hydrophobic kinase pockets
Thiophene ring Introduce sulfone or methyl substituentsImproved metabolic stability
Oxazole carboxamide Cyclize to form imidazopyridineIncreased rigidity and target selectivity

Methodological Guidance for Experimental Design

Q. How should researchers optimize in vitro assays to evaluate this compound’s pharmacokinetic properties?

  • Solubility : Use DMSO stock solutions (≤0.1% v/v) in PBS (pH 7.4) to avoid precipitation .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What are best practices for validating interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized recombinant proteins .
  • Isothermal titration calorimetry (ITC) : Confirm enthalpic contributions to binding (ΔH ≤ -10 kcal/mol) .
  • Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to resolve binding modes .

Data Contradiction Analysis

Q. How to address inconsistent results in cytotoxicity studies across different cancer cell lines?

  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-line-specific pathways .
  • Check efflux pumps : Inhibit P-gp with verapamil to assess role in drug resistance .
  • Dose-response curves : Use 8-point serial dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.